3,4-bis[[[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-bis[[[(2S)-5-ethenyl-1-azabicyclo[222]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione is a complex organic compound with a unique structure that includes a bicyclic system and quinoline moieties
Preparation Methods
The synthesis of 3,4-bis[[[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione involves multiple steps. The synthetic route typically starts with the preparation of the quinoline derivative, followed by the introduction of the bicyclic system. The reaction conditions often require the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present in the molecule. Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,4-bis[[[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: It may be explored for its therapeutic potential in treating certain diseases or conditions.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3,4-bis[[[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 3,4-bis[[[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione include other bicyclic and quinoline derivatives. These compounds may share some structural features but differ in their specific functional groups and overall properties. The uniqueness of this compound lies in its combination of a bicyclic system with quinoline moieties, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C42H44N6O2 |
---|---|
Molecular Weight |
664.8 g/mol |
IUPAC Name |
3,4-bis[[[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C42H44N6O2/c1-3-25-23-47-19-15-27(25)21-35(47)37(31-13-17-43-33-11-7-5-9-29(31)33)45-39-40(42(50)41(39)49)46-38(32-14-18-44-34-12-8-6-10-30(32)34)36-22-28-16-20-48(36)24-26(28)4-2/h3-14,17-18,25-28,35-38,45-46H,1-2,15-16,19-24H2/t25?,26?,27?,28?,35-,36-,37?,38?/m0/s1 |
InChI Key |
PQRDNCINDZXIQP-GBJLPPPMSA-N |
Isomeric SMILES |
C=CC1CN2CCC1C[C@H]2C(C3=CC=NC4=CC=CC=C34)NC5=C(C(=O)C5=O)NC([C@@H]6CC7CCN6CC7C=C)C8=CC=NC9=CC=CC=C89 |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC5=C(C(=O)C5=O)NC(C6CC7CCN6CC7C=C)C8=CC=NC9=CC=CC=C89 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.